molecular formula C7H10N2O4 B1448968 (2Z,4E)-5-Hydroxy-3-methyl-2-nitrohexa-2,4-dienamide CAS No. 1858264-57-9

(2Z,4E)-5-Hydroxy-3-methyl-2-nitrohexa-2,4-dienamide

Cat. No.: B1448968
CAS No.: 1858264-57-9
M. Wt: 186.17 g/mol
InChI Key: XVMGBDPASWKLMQ-UZNMPDEFSA-N
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Description

(2Z,4E)-5-Hydroxy-3-methyl-2-nitrohexa-2,4-dienamide is a chemical compound with a unique structure characterized by the presence of both hydroxy and nitro functional groups

Scientific Research Applications

(2Z,4E)-5-Hydroxy-3-methyl-2-nitrohexa-2,4-dienamide has diverse applications in scientific research:

Future Directions

Future directions in the study of a compound often involve exploring its potential applications and improving its synthesis methods. For example, the activation of PPARγ by (2Z,4E,6E)-2-methoxyocta-2,4,6-trienoic acid has been found to counteract the epithelial–mesenchymal transition process in skin carcinogenesis . This suggests that similar compounds could have potential applications in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,4E)-5-Hydroxy-3-methyl-2-nitrohexa-2,4-dienamide can be achieved through a stereoselective one-pot synthesis method. This involves the reaction of ketene dithioacetal with aromatic ketone compounds in the presence of sodium hydroxide as a base in dimethyl sulfoxide (DMSO). The reaction proceeds through a cascade mechanism involving the addition of ketene dithioacetal to the ketone, elimination of a methylthiolate anion, intramolecular cyclization, and ring opening by readdition of the methylthiolate anion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the one-pot synthesis method described above could be adapted for larger-scale production. The use of readily available reagents and mild reaction conditions makes this method suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(2Z,4E)-5-Hydroxy-3-methyl-2-nitrohexa-2,4-dienamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The hydroxy and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (2Z,4E)-5-Hydroxy-3-methyl-2-nitrohexa-2,4-dienamide involves its interaction with specific molecular targets. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, affecting their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z,4E)-5-Hydroxy-3-methyl-2-nitrohexa-2,4-dienamide is unique due to the presence of both hydroxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

(2Z,4E)-5-hydroxy-3-methyl-2-nitrohexa-2,4-dienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c1-4(3-5(2)10)6(7(8)11)9(12)13/h3,10H,1-2H3,(H2,8,11)/b5-3+,6-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMGBDPASWKLMQ-UZNMPDEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=C(C(=O)N)[N+](=O)[O-])C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=C(\C(=O)N)/[N+](=O)[O-])\C)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z,4E)-5-Hydroxy-3-methyl-2-nitrohexa-2,4-dienamide
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(2Z,4E)-5-Hydroxy-3-methyl-2-nitrohexa-2,4-dienamide
Reactant of Route 3
(2Z,4E)-5-Hydroxy-3-methyl-2-nitrohexa-2,4-dienamide
Reactant of Route 4
(2Z,4E)-5-Hydroxy-3-methyl-2-nitrohexa-2,4-dienamide
Reactant of Route 5
(2Z,4E)-5-Hydroxy-3-methyl-2-nitrohexa-2,4-dienamide
Reactant of Route 6
(2Z,4E)-5-Hydroxy-3-methyl-2-nitrohexa-2,4-dienamide

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